molecular formula C8H6ClNS B13883166 5-(Chloromethyl)thieno[3,2-b]pyridine

5-(Chloromethyl)thieno[3,2-b]pyridine

Cat. No.: B13883166
M. Wt: 183.66 g/mol
InChI Key: NGDBDKHTLSXWCS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thieno[3,2-b]pyridine is a chemical compound of significant interest in research and development, particularly in the field of medicinal chemistry . Its molecular structure incorporates a thieno[3,2-b]pyridine core, a privileged scaffold in drug discovery, fused with a reactive chloromethyl functional group . This architecture makes it a valuable synthetic intermediate or building block for the creation of more complex molecules . The chloromethyl group serves as a versatile handle for further chemical modifications, allowing researchers to link the thienopyridine core to other molecular fragments through nucleophilic substitution reactions. This is especially useful in the design and synthesis of novel bioactive ligands and potential pharmacophores . Thienopyridine derivatives are frequently explored for their diverse biological activities, which can include antibacterial, antiviral, antifungal, and anticancer properties, making this compound a key starting material in pharmaceutical research programs . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-(chloromethyl)thieno[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNS/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2

InChI Key

NGDBDKHTLSXWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CCl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 Chloromethyl Thieno 3,2 B Pyridine

Historical and Seminal Preparative Routes

Early synthetic approaches to the thieno[3,2-b]pyridine (B153574) scaffold were largely based on established name reactions in heterocyclic chemistry, focusing on the sequential construction of the thiophene (B33073) and pyridine (B92270) rings.

The construction of the bicyclic thieno[3,2-b]pyridine nucleus has historically been achieved through several key cyclization strategies, often starting from a pre-formed thiophene ring.

Gewald Reaction followed by Pyridine Annulation: A foundational approach begins with the synthesis of a polysubstituted 2-aminothiophene, which serves as a versatile intermediate. The Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base, is a paramount method for preparing these precursors. wikipedia.orgumich.eduorganic-chemistry.org The resulting 2-aminothiophene can then undergo annulation to form the fused pyridine ring.

Gould-Jacobs Reaction: This seminal method involves the reaction of a 3-aminothiophene derivative with a substituted methylene malonate, such as diethyl ethoxymethylenemalonate. abertay.ac.uk The initial condensation product is then subjected to high-temperature thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to afford a 4-hydroxythieno[3,2-b]pyridine derivative. abertay.ac.ukresearchgate.net Subsequent functional group manipulations can then be performed to achieve the desired substitution pattern.

Friedländer Annulation: The Friedländer synthesis offers a direct route to the thieno[3,2-b]pyridine core. organic-chemistry.org This strategy involves the base- or acid-catalyzed condensation of a 3-amino-2-formylthiophene (or a 3-amino-2-acylthiophene) with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or ester. organic-chemistry.org The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration to directly furnish the fused aromatic system.

A summary of these classical cyclization strategies is presented below.

Reaction NameKey PrecursorsGeneral ProductKey Features
Gould-Jacobs Reaction3-Aminothiophene + Diethyl ethoxymethylenemalonate4-Hydroxythieno[3,2-b]pyridineTwo-step process involving condensation and high-temperature thermal cyclization. abertay.ac.ukresearchgate.net
Friedländer Annulation3-Amino-2-formylthiophene + α-Methylene ketone/esterSubstituted Thieno[3,2-b]pyridineDirect condensation and cyclization, often catalyzed by acid or base. organic-chemistry.org

The introduction of the reactive chloromethyl group onto the thienopyridine scaffold has been approached through methods applied either after the core is constructed (post-cyclization) or by using precursors already containing the necessary functionality (pre-cyclization).

Post-Cyclization: Blanc Chloromethylation: The Blanc reaction is a classic electrophilic aromatic substitution used to introduce a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org This reaction involves treating the parent thieno[3,2-b]pyridine with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orgjk-sci.com The reaction proceeds via the formation of an electrophilic chloromethyl cation or a related species, which then attacks the electron-rich position of the heterocyclic nucleus. libretexts.org For the thieno[3,2-b]pyridine system, electrophilic attack is expected to occur preferentially on the thiophene ring, potentially at the C5 position.

Pre-Cyclization: Functional Group Transformation: An alternative historical strategy involves a multi-step sequence starting from a thiophene precursor bearing a carboxylic acid or ester at the 5-position. This functional group can be reduced to the corresponding primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 5-(hydroxymethyl)thieno[3,2-b]pyridine can then be converted to the target 5-(chloromethyl) derivative through treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Modern and Optimized Synthetic Protocols

Contemporary synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of synthetic routes. Modern protocols for 5-(chloromethyl)thieno[3,2-b]pyridine and its derivatives often leverage regioselective functionalization and transition metal catalysis.

The precise installation of functional groups at specific positions of the thieno[3,2-b]pyridine core is crucial for building complex molecules. Palladium-catalyzed cross-coupling reactions have become the dominant tools for this purpose, allowing for the formation of C-C and C-heteroatom bonds with high regioselectivity. mdpi.comnih.gov These reactions typically begin with a halogenated thieno[3,2-b]pyridine, which can be prepared via established methods.

Key regioselective reactions include:

Suzuki-Miyaura Coupling: Reaction of a halothienopyridine with a boronic acid or ester to form a new C-C bond. mdpi.com

Sonogashira Coupling: Coupling of a halothienopyridine with a terminal alkyne, providing access to alkynyl-substituted derivatives. mdpi.com

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling a halothienopyridine with an amine. mdpi.com

Ullmann Condensation: Formation of C-O bonds by coupling a halothienopyridine with an alcohol. mdpi.com

These modern techniques allow for the late-stage functionalization of the heterocyclic core, providing a modular approach to a wide array of derivatives.

Coupling ReactionReactantsBond FormedCatalyst System (Typical)
Suzuki-MiyauraHalothienopyridine + Boronic Acid/EsterC-C (Aryl/Alkyl)Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃) mdpi.com
SonogashiraHalothienopyridine + Terminal AlkyneC-C (Alkynyl)Pd catalyst + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N) mdpi.com
Buchwald-HartwigHalothienopyridine + AmineC-NPd catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) mdpi.com
UllmannHalothienopyridine + AlcoholC-OCu catalyst + Base mdpi.com

While direct transition metal-catalyzed chloromethylation of heteroarenes is not a standard transformation, palladium catalysis plays a vital role in the assembly of precursors and the functionalization of the thieno[3,2-b]pyridine system. mdpi.com For instance, the Suzuki-Miyaura coupling of a suitably protected 2-chloro-5-(chloromethyl)pyridine (B46043) has been shown to proceed selectively at the 2-position, demonstrating the compatibility of the chloromethyl group under these catalytic conditions. thieme-connect.de

Furthermore, palladium catalysis can be employed in the core assembly itself. Intramolecular cyclization reactions, such as the cyclization of intermediates formed from Sonogashira couplings, provide modern and efficient routes to the fused heterocyclic system. mdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to classical high-temperature cyclizations.

Modern synthetic efforts are increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com

Multicomponent Reactions (MCRs): The Gewald reaction, a cornerstone for preparing the thiophene precursor, is inherently a green MCR as it combines three components in a single step, maximizing atom and step economy. lookchem.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and increase yields for key steps like the Gewald reaction and Friedländer annulation. wikipedia.orgnih.gov This technology offers an efficient method for energy transfer, often leading to cleaner reactions with fewer byproducts.

Green Solvents and Conditions: Recent modifications of the Gewald reaction utilize environmentally benign solvent systems like water with a catalytic amount of an amine base (e.g., triethylamine). lookchem.com In such systems, the product often precipitates directly from the reaction medium, simplifying purification to a mere filtration step and avoiding the need for chromatography.

Green Chemistry PrincipleApplication in Thienopyridine SynthesisAdvantage
Atom/Step EconomyUse of multicomponent reactions (e.g., Gewald reaction). lookchem.comFewer synthetic steps, reduced waste, higher efficiency.
Alternative Energy SourcesMicrowave-assisted cyclization and condensation reactions. nih.govDrastically reduced reaction times, often improved yields.
Use of Safer SolventsAqueous media for reactions like the Gewald synthesis. lookchem.comReduced environmental impact, simplified product isolation.
CatalysisUse of transition metal catalysts for selective functionalization. mdpi.comHigh efficiency and selectivity under mild conditions.

Strategic Precursor Synthesis for this compound

The effective synthesis of the target compound hinges on the efficient preparation of advanced precursors. These precursors can either be functionalized thienopyridine intermediates that are amenable to direct chloromethylation or molecules that already contain a masked or latent form of the chloromethyl group.

The construction of the thieno[3,2-b]pyridine core is a critical first step. Various synthetic strategies have been developed for this class of compounds, often involving the cyclization of functionalized thiophene or pyridine rings. nih.govnih.gov

One plausible pathway to an appropriate precursor for this compound is through the synthesis of (thieno[3,2-b]pyridin-5-yl)methanol. This can be envisioned to start from a suitable thieno[3,2-b]pyridine derivative, which is then functionalized at the 5-position. A common method for introducing a formyl group, which can then be reduced to a hydroxymethyl group, is the Vilsmeier-Haack reaction. For instance, the formylation of thieno[3,2-b]thiophene (B52689) has been successfully achieved using phosphorus oxychloride and dimethylformamide (DMF) to yield thieno[3,2-b]thiophene-2-carbaldehyde. mdpi.com A similar strategy could potentially be applied to thieno[3,2-b]pyridine to produce thieno[3,2-b]pyridine-5-carbaldehyde.

Subsequent reduction of the aldehyde functionality to the primary alcohol, (thieno[3,2-b]pyridin-5-yl)methanol, can be accomplished using standard reducing agents such as sodium borohydride. This transformation provides the immediate precursor for the final chlorination step.

Another approach involves the synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives, which can be prepared through a regioselective aza-[3+3] cycloaddition between thiophen-3-amines and α,β-unsaturated carboxylic acids. nih.gov Further chemical manipulation of these pyridinone structures could potentially lead to the desired 5-substituted thienopyridines.

The synthesis of various substituted thieno[3,2-b]pyridine derivatives has been explored, providing a toolbox of reactions for building the core structure. For example, thieno[3,2-b]pyridine-5-carboxamides have been synthesized from nitrile precursors, which are hydrolyzed to the carboxylic acid and then coupled with amines. acs.orgnih.gov

The conversion of the hydroxymethyl group to the chloromethyl group is a standard transformation in organic synthesis. A variety of reagents can be employed for this purpose, with thionyl chloride (SOCl₂) being a common and effective choice. pku.edu.cnsciencemadness.orgcommonorganicchemistry.com The reaction of an alcohol with thionyl chloride typically proceeds readily to form the corresponding alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. sciencemadness.org The use of a solvent such as dichloromethane (B109758) (DCM) is common, and the reaction can be performed at reflux. commonorganicchemistry.com In some cases, the addition of a catalytic amount of DMF can facilitate the reaction through the formation of the Vilsmeier-Haack reagent. commonorganicchemistry.com

The reaction mechanism often involves the initial formation of an alkyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. For primary and secondary alcohols, this displacement generally proceeds via an Sₙ2 mechanism, leading to an inversion of configuration if the carbon atom is a stereocenter. youtube.com

Table 1: Common Reagents for the Conversion of Alcohols to Chlorides

ReagentTypical ConditionsNotes
Thionyl chloride (SOCl₂)Neat, reflux or in a solvent like DCMA widely used and effective reagent. commonorganicchemistry.com
SOCl₂ / PyridinePyridine as solvent and baseCan help to neutralize the HCl byproduct. youtube.com
SOCl₂ / DMF (cat.)DCM as solventThe reaction is catalyzed by the in situ formation of the Vilsmeier-Haack reagent. commonorganicchemistry.com
Methanesulfonyl chloride (MsCl)Non-acidic conditionsOffers a milder alternative. commonorganicchemistry.com
p-Toluenesulfonyl chloride (TsCl)Non-acidic conditionsAnother mild alternative to thionyl chloride. commonorganicchemistry.com

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. These include ensuring process safety, maximizing yield and purity, minimizing waste, and developing a cost-effective process. Insights into these challenges can be gleaned from the industrial synthesis of structurally related compounds like prasugrel (B1678051), a complex thienopyridine derivative. google.comchemicalbook.comgoogle.comresearchgate.netresearchgate.net

Process optimization is crucial for the industrial viability of a synthetic route. This involves a systematic study of reaction parameters to identify the optimal conditions for yield and selectivity while ensuring process safety and robustness.

For the synthesis of the thienopyridine core, optimization would focus on reaction temperature, concentration, catalyst loading (if applicable), and reaction time. In multi-step syntheses, the isolation and purification of intermediates are also critical points for optimization. For example, in the synthesis of prasugrel intermediates, various methods have been patented that aim to improve yield and simplify the process for large-scale production. google.comgoogle.com These often involve the careful selection of protecting groups and reaction conditions to avoid side reactions and facilitate purification.

In the final chlorination step, the choice of chlorinating agent and reaction conditions is paramount. While thionyl chloride is effective, its use on a large scale requires careful handling due to its corrosive and reactive nature. Optimization would involve determining the ideal stoichiometry of the reagent, the optimal temperature profile to control the exothermic reaction, and an efficient work-up procedure to remove byproducts and excess reagent. The potential for the formation of impurities must also be carefully monitored and controlled.

Continuous flow chemistry is an increasingly important technology in the pharmaceutical industry, offering several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of heterocyclic compounds, including thienopyridines, is an area where flow chemistry has shown significant promise. While specific applications to this compound are not widely reported, the principles of flow chemistry can be applied to its synthesis. For instance, the chlorination of an alcohol with thionyl chloride is often exothermic and involves the evolution of gaseous byproducts. Conducting such a reaction in a continuous flow reactor would allow for superior heat management due to the high surface-area-to-volume ratio, leading to better temperature control and improved safety. It would also enable precise control over residence time, which can enhance selectivity and minimize the formation of byproducts.

The Vilsmeier-Haack formylation, a potential step in the synthesis of the precursor aldehyde, is another reaction that could benefit from a continuous flow setup. The improved mixing and heat transfer in a microreactor can lead to higher yields and shorter reaction times compared to batch processing.

Table 2: Potential Advantages of Continuous Flow Synthesis

FeatureAdvantage
Enhanced Heat TransferImproved safety and control for exothermic reactions.
Precise Control of Residence TimeIncreased selectivity and yield, reduced byproducts.
Improved MixingFaster reaction rates and better reproducibility.
Smaller Reactor VolumesSafer handling of hazardous reagents and intermediates.
Ease of AutomationPotential for streamlined, multi-step syntheses.

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl Thieno 3,2 B Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 5-(chloromethyl) group on the thieno[3,2-b]pyridine (B153574) ring system is analogous to a benzylic halide. The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide variety of nucleophiles. This reactivity is enhanced by the ability of the fused aromatic ring system to stabilize the transition state of the substitution reaction. These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the chloride leaving group and the formation of a new bond between the methylene (B1212753) carbon and the nucleophile. This pathway is fundamental to the elaboration of the core structure into more complex derivatives.

5-(Chloromethyl)thieno[3,2-b]pyridine readily reacts with oxygen-centered nucleophiles, such as substituted phenols, to form the corresponding ether derivatives. These reactions are typically carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide anion. The reaction proceeds smoothly in a polar aprotic solvent like dimethylformamide (DMF). This method provides a straightforward route to aryl ethers linked to the thieno[3,2-b]pyridine core.

A notable example involves the synthesis of molecules where the thieno[3,2-b]pyridine moiety is tethered to a substituted benzene (B151609) ring through an ether linkage. For instance, the reaction of this compound with 4-(benzyloxy)phenol in the presence of potassium carbonate yields 5-((4-(benzyloxy)phenoxy)methyl)thieno[3,2-b]pyridine.

NucleophileReagents and ConditionsProductReference
4-(Benzyloxy)phenolK2CO3, DMF5-((4-(Benzyloxy)phenoxy)methyl)thieno[3,2-b]pyridinePatent WO2017197339A1

The displacement of the chloride by nitrogen-centered nucleophiles is a widely utilized strategy for synthesizing various amine derivatives. Primary and secondary amines, anilines, and heterocyclic amines can all serve as effective nucleophiles. These reactions are often performed in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), sometimes with the addition of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to scavenge the HCl byproduct.

For example, the reaction with 4-((4-fluorobenzyl)oxy)aniline hydrochloride in the presence of potassium carbonate leads to the corresponding secondary amine. The Delépine reaction offers an alternative route to the primary amine, 5-(aminomethyl)thieno[3,2-b]pyridine. This involves reacting the chloromethyl compound with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride. Furthermore, reaction with sodium azide (B81097) provides a convenient route to 5-(azidomethyl)thieno[3,2-b]pyridine, a versatile intermediate for further functionalization, for example, through click chemistry or reduction to the primary amine.

NucleophileReagents and ConditionsProductReference
4-((4-Fluorobenzyl)oxy)aniline HClK2CO3, DMFN-((Thieno[3,2-b]pyridin-5-yl)methyl)-4-((4-fluorobenzyl)oxy)anilinePatent WO2017197339A1
Hexamethylenetetramine1) Chloroform; 2) HCl, Ethanol (B145695)(Thieno[3,2-b]pyridin-5-yl)methanaminium chloridePatent US4065459A
PiperazineK2CO3, Acetonitrile1-((Thieno[3,2-b]pyridin-5-yl)methyl)piperazinePatent WO2010077694A1
Sodium azideDMF5-(Azidomethyl)thieno[3,2-b]pyridinePatent WO2010077694A1

Analogous to oxygen and nitrogen nucleophiles, sulfur-centered nucleophiles such as thiols readily participate in substitution reactions with this compound. Thiolates, generated by treating thiols with a base, are potent nucleophiles that efficiently displace the chloride to form thioethers (sulfides). This reactivity is exemplified in related systems where substituted 3-cyanopyridine-2(1H)-thiones are S-alkylated by 2-(chloromethyl)benzamide. researchgate.net This analogous reaction underscores the expected high reactivity of this compound toward sulfur nucleophiles to form the corresponding thioether linkage. The reaction would typically be conducted in a polar solvent like DMF or ethanol in the presence of a base such as potassium carbonate or sodium ethoxide.

Nucleophile (Example)Reagents and Conditions (Predicted)Product (Predicted)
EthanethiolK2CO3, DMF5-((Ethylthio)methyl)thieno[3,2-b]pyridine
ThiophenolNaH, THF5-((Phenylthio)methyl)thieno[3,2-b]pyridine

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-centered nucleophiles. Cyanide ions, typically from sources like sodium or potassium cyanide, can be used to synthesize the corresponding acetonitrile derivative, which is a valuable precursor for acids, amides, and amines. The reaction is generally performed in a polar aprotic solvent such as DMSO or DMF to ensure the solubility of the cyanide salt and to promote the SN2 pathway.

Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate or ethyl acetoacetate), are also effective nucleophiles for this transformation. libretexts.orgopenstax.org The enolate, generated with a suitable base like sodium ethoxide, attacks the chloromethyl group to yield an alkylated product. This provides a powerful method for extending the carbon chain at the 5-position of the thienopyridine core.

Nucleophile (Example)Reagents and Conditions (Predicted)Product (Predicted)
Potassium CyanideDMSO, 60 °C2-(Thieno[3,2-b]pyridin-5-yl)acetonitrile
Diethyl malonateNaOEt, EthanolDiethyl 2-((thieno[3,2-b]pyridin-5-yl)methyl)malonate

Electrophilic Aromatic Substitution Reactions on the Thienopyridine Core

The thieno[3,2-b]pyridine ring system is a bicyclic heteroaromatic compound with distinct electronic properties in each of its constituent rings. The thiophene (B33073) ring is generally electron-rich and thus activated towards electrophilic aromatic substitution, whereas the pyridine (B92270) ring is electron-deficient and deactivated. This inherent difference in reactivity dictates the primary regioselectivity of electrophilic attack.

Electrophilic substitution on the unsubstituted thieno[3,2-b]pyridine core is predicted to occur preferentially on the thiophene ring. By analogy with thiophene itself, the positions alpha to the sulfur atom (C2 and C3) are the most activated. Theoretical studies and experimental results on related thienopyridine isomers confirm that the thiophene moiety is the preferred site of attack. The pyridine ring, being strongly deactivated by the electronegative nitrogen atom, is much less susceptible to electrophilic substitution, which typically requires harsh conditions and, if successful, directs the incoming electrophile to the C7 position (meta to the ring nitrogen).

The presence of the 5-(chloromethyl) substituent modifies this reactivity pattern. The -CH2Cl group is weakly deactivating due to the inductive effect of the chlorine atom. As a substituent on the pyridine ring, it would direct incoming electrophiles to the ortho (C6) and para (C7) positions. However, since the pyridine ring is already strongly deactivated, substitution on this ring remains unfavorable. The directing effect of the chloromethyl group on the more reactive thiophene ring is minimal due to the distance. Therefore, the regioselectivity is expected to be dominated by the inherent reactivity of the fused ring system, with electrophiles preferentially attacking the C2 or C3 positions of the thiophene ring. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield primarily 2- or 3-substituted derivatives.

Halogenation, Nitration, and Sulfonation Studies

Direct experimental studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature. However, the reactivity of the parent thieno[3,2-b]pyridine core can be inferred from the known chemistry of its constituent rings and related heterocyclic systems.

The thieno[3,2-b]pyridine scaffold is a fused heterocyclic system combining an electron-rich thiophene ring with an electron-deficient pyridine ring. This electronic arrangement dictates the regioselectivity of electrophilic aromatic substitution reactions. The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, making substitutions on this ring challenging and requiring harsh reaction conditions.

Conversely, the thiophene ring is more susceptible to electrophilic attack. Theoretical and experimental studies on thiophene and its derivatives show a strong preference for substitution at the α-positions (C2 and C5). In the case of the thieno[3,2-b]pyridine system, the available positions on the thiophene moiety are C2 and C3. The 5-(chloromethyl) group, being weakly deactivating through an inductive effect, is expected to have a minor influence on the regioselectivity compared to the inherent reactivity of the fused ring system. Therefore, electrophilic attack is most likely to occur at the C2 or C3 positions.

Nitration: The nitration of pyridine itself is a difficult process, often requiring high temperatures and yielding the 3-nitro product in low yields. For thiophenes, nitration is more facile and can be achieved with milder reagents, such as a mixture of nitric acid and acetic anhydride. Given this, it is plausible that nitration of this compound would preferentially occur on the thiophene ring.

Halogenation: Similar to nitration, the halogenation of the pyridine ring requires forcing conditions. In contrast, the thiophene ring can be readily halogenated.

Sulfonation: Sulfonation reactions on the pyridine ring are also known to be difficult. The thiophene ring is more reactive, but can be susceptible to polymerization under strongly acidic conditions often used for sulfonation.

Due to the lack of specific studies, the following table is predictive, based on general principles of electrophilic aromatic substitution on related heterocyclic systems.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagents (Example)Predicted Major Product(s)Rationale
Nitration HNO₃ / H₂SO₄2-Nitro-5-(chloromethyl)thieno[3,2-b]pyridine and/or 3-Nitro-5-(chloromethyl)thieno[3,2-b]pyridineThe thiophene ring is significantly more activated towards electrophilic attack than the pyridine ring.
Bromination Br₂ / Acetic Acid2-Bromo-5-(chloromethyl)thieno[3,2-b]pyridine and/or 3-Bromo-5-(chloromethyl)thieno[3,2-b]pyridinePreferential substitution on the electron-rich thiophene moiety.
Sulfonation Fuming H₂SO₄2-Sulfonyl-5-(chloromethyl)thieno[3,2-b]pyridine and/or 3-Sulfonyl-5-(chloromethyl)thieno[3,2-b]pyridineThe thiophene ring is the more reactive site, though potential for side reactions exists.

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group and Thienopyridine Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound as a substrate are limited, the reactivity of both the thienopyridine core (typically as a halide) and the chloromethyl group (as a benzylic-type halide) can be discussed based on established methodologies.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organic halide or triflate using a palladium catalyst, has been successfully applied to thieno[3,2-b]pyridine derivatives. Research has demonstrated that bromo-substituted thieno[3,2-b]pyridines can be effectively coupled with various (hetero)aryl boronic acids or their esters. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been used as a substrate to synthesize a range of 3-(hetero)aryl derivatives in good yields. rsc.orggoogle.com Similarly, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes Suzuki-Miyaura coupling at the 6-position on the pyridine ring. researchgate.net

While these examples involve C(sp²)-Br bonds on the aromatic core, the C(sp³)-Cl bond of the 5-(chloromethyl) group could also potentially participate as the electrophilic partner. Benzylic halides are known to undergo Suzuki-Miyaura coupling, although their oxidative addition to the palladium(0) catalyst can be slower compared to aryl halides. google.com This suggests that coupling at the 5-position via the chloromethyl group is feasible, likely requiring specific optimization of catalysts, ligands, and reaction conditions to achieve good yields and prevent side reactions.

Table 2: Examples of Suzuki-Miyaura Coupling on the Thieno[3,2-b]pyridine Core

SubstrateBoron ReagentCatalyst / ConditionsProduct TypeYield
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate rsc.org(Hetero)aryl boronic acids/estersPd(dppf)Cl₂·CH₂Cl₂, K₃PO₄, Dioxane/H₂OMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates50-93%
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate researchgate.netAryl/heteroaryl pinacolboranesPd(dppf)Cl₂, K₃PO₄, 1,4-Dioxane6-(Hetero)arylthieno[3,2-b]pyridine derivatives65-91%

Sonogashira, Heck, and Stille Coupling Methodologies

The Sonogashira, Heck, and Stille reactions are cornerstone palladium-catalyzed methods for C-C bond formation.

The Sonogashira coupling creates a bond between a terminal alkyne and an aryl or vinyl halide. stackexchange.comacs.org This reaction has been applied to halo-thienopyridine systems to introduce alkynyl substituents. For example, researchers have utilized Sonogashira couplings on bromothiophenes followed by intramolecular cyclization to synthesize various thienopyridones. nih.gov

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. gatech.edu This methodology has been applied to five-membered heteroarenes, including thieno[3,2-b]thiophene (B52689), demonstrating the viability of C-H activation or coupling with halo-derivatives of such ring systems.

The Stille reaction couples an organic halide with an organotin compound. asianpubs.orgasianpubs.org It is known for its tolerance of a wide variety of functional groups, making it a powerful tool in complex molecule synthesis.

C-N and C-S Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for forming aryl-nitrogen bonds. This chemistry has been successfully extended to the thieno[3,2-b]pyridine scaffold, with studies showing C-N bond formation at the 6-position of the pyridine ring using various amine coupling partners.

The 5-(chloromethyl) group provides a different handle for C-N and C-S bond formation, functioning as a benzylic-type electrophile for classical nucleophilic substitution reactions. It can react with a wide range of nitrogen and sulfur nucleophiles without the need for a metal catalyst, although reaction conditions may require a base.

C-N Bond Formation: Amines, amides, and other nitrogen nucleophiles can displace the chloride to form the corresponding 5-(aminomethyl), 5-(amido-methyl), or related derivatives.

C-S Bond Formation: Thiols and other sulfur nucleophiles can readily react to yield 5-(thiomethyl) derivatives.

These transformations are standard functional group interconversions that significantly expand the synthetic utility of the this compound core for building more complex molecules.

Reductive Transformations of the Chloromethyl Group

The chloromethyl group is susceptible to various reductive transformations, primarily focusing on the cleavage of the carbon-chlorine bond.

Catalytic Hydrogenation and Other Dehalogenation Methods

The removal of the chlorine atom from the 5-(chloromethyl) group, a process known as hydrodechlorination or dehalogenation, can be achieved through several methods, converting the group into a 5-methyl substituent.

Catalytic Hydrogenation: This is a common and effective method for the reduction of benzylic halides. The reaction typically involves a palladium catalyst, often supported on carbon (Pd/C), and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent like sodium hypophosphite or ammonium formate. For example, benzyl (B1604629) chloride can be reduced to toluene (B28343) in high yield using Pd/C and sodium hypophosphite. google.com This method is generally clean and efficient. While catalytic hydrogenation of the pyridine ring itself to a piperidine (B6355638) ring is also possible, conditions can often be tuned to selectively reduce the more labile benzylic chloride.

Chemical Reduction Methods: Various chemical reagents can effect the dehalogenation of benzylic chlorides. A metal-free approach utilizing a combination of phosphorous acid (H₃PO₃) and iodine (I₂) has been shown to successfully dehalogenate a range of benzyl chlorides and bromides. rsc.org Rhodium-based catalysts have also been employed for the hydrodechlorination of benzyl chloride using silanes as the hydrogen source. gatech.edu These methods provide alternatives to traditional catalytic hydrogenation, particularly in cases where catalyst poisoning or substrate sensitivity is a concern.

Table 3: Common Methods for Dehalogenation of Benzylic Chlorides

MethodCatalyst / ReagentHydrogen SourceTypical ConditionsProduct
Catalytic Hydrogenation5% Palladium on Carbon (Pd/C)Sodium Hypophosphite (NaH₂PO₂)Aqueous/organic solvent, mild heat5-Methylthieno[3,2-b]pyridine
Phosphorous Acid Reduction rsc.orgIodine (I₂) / Phosphorous Acid (H₃PO₃)H₃PO₃Dichloroethane (DCE), 120 °C5-Methylthieno[3,2-b]pyridine
Rhodium-Catalyzed Reduction gatech.edu[Rh(Cl)(COD)(NHC)]Triethylsilane (HSiEt₃)Homogeneous catalysis5-Methylthieno[3,2-b]pyridine

Oxidative Transformations of the Thienopyridine Core and Chloromethyl Group

The oxidative behavior of this compound is a critical aspect of its chemical reactivity, influencing its stability, further functionalization, and potential metabolic pathways. Oxidative transformations can principally occur at three sites: the nitrogen atom of the pyridine ring, the sulfur atom of the thiophene ring, and the exocyclic chloromethyl group.

N-Oxidation Studies of the Pyridine Ring

Direct experimental studies on the N-oxidation of this compound are not extensively documented in the reviewed literature. However, the N-oxidation of the pyridine ring in thienopyridine and related heterocyclic systems is a well-established transformation. researchgate.netarkat-usa.org This reaction typically involves the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for such transformations. researchgate.net The N-O bond in pyridine N-oxides possesses a unique functionality, acting as an electron donor and influencing the reactivity of the heterocyclic ring. arkat-usa.org

The oxidation of pyridines to their corresponding N-oxides can be achieved with various oxidizing agents. arkat-usa.org For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to be highly efficient. arkat-usa.org In the broader context of thienopyridine chemistry, selective oxidation is recognized as an effective method for the functionalization of the bicyclic core, leading to the preparation of N-oxides. acs.orgnih.gov Thieno[b]-2,5-naphthyridine-N-oxides have been successfully prepared by oxidizing the parent compounds with m-chloroperbenzoic acid. researchgate.net This suggests that this compound would likely undergo N-oxidation under similar conditions to yield the corresponding N-oxide. The introduction of the N-oxide functionality can significantly alter the electronic properties of the molecule, potentially influencing its biological activity and subsequent chemical reactivity.

Table 1: General Conditions for N-Oxidation of Pyridine Derivatives

Oxidizing AgentTypical Solvent(s)TemperatureReference
m-CPBADichloromethane (B109758), Chloroform0 °C to room temp. researchgate.net
Hydrogen Peroxide/Acetic AcidAcetic AcidElevated temp. arkat-usa.org
Methyltrioxorhenium (MTO)/H₂O₂DichloromethaneRoom temp. thieme-connect.de

This table represents general conditions and may require optimization for the specific substrate.

Oxidation at Sulfur and Carbon (if applicable)

The sulfur atom in the thiophene ring of thienopyridine derivatives is susceptible to oxidation, typically yielding the corresponding S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone). acs.orgnih.gov These transformations are valuable for modulating the electronic and steric properties of the molecule. Studies on related thieno[3,2-b]pyrrole[3,2-d]pyridazinones have demonstrated that oxidation with m-CPBA can yield both the sulfoxide (B87167) and sulfone, which are separable by chromatographic methods. nih.gov Similarly, the oxidation of sulfur atoms in acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene derivatives has been shown to significantly impact their structural, optical, and electronic properties. nih.gov

While specific studies on the sulfur oxidation of this compound were not found, it is reasonable to infer from the reactivity of analogous compounds that it would undergo oxidation at the sulfur atom. The reaction conditions would likely involve treating the compound with one or two equivalents of an oxidizing agent like m-CPBA to selectively form the sulfoxide or sulfone, respectively.

Oxidation of the chloromethyl group is less commonly reported for this class of compounds under standard conditions. The primary focus of oxidative studies on thienopyridines has been on the heteroatoms within the bicyclic core. acs.orgnih.gov

Table 2: General Conditions for Sulfur Oxidation in Thiophene Derivatives

ProductOxidizing Agent (Equivalents)Typical Solvent(s)Reference
Sulfoxidem-CPBA (1 equiv.)Dichloromethane nih.gov
Sulfonem-CPBA (2 equiv.)Dichloromethane nih.gov

This table represents general conditions and may require optimization for the specific substrate.

Ring-Opening, Ring-Closing, and Rearrangement Reactions (if observed)

The thieno[3,2-b]pyridine scaffold is generally stable; however, under certain conditions, ring-opening, ring-closing, or rearrangement reactions can occur. Specific examples involving this compound are not prevalent in the literature. However, related heterocyclic systems provide insights into potential transformations.

For instance, thermal rearrangement has been observed in 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, leading to the formation of 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines. nih.gov This indicates that under thermal stress, complex rearrangements involving substituent groups are possible.

In a different heterocyclic system, 3,5-diacetyl-4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine undergoes ring expansion when treated with cyanide ion to form a 1H-azepine derivative. rsc.org This highlights the reactivity of a chloromethyl group on a dihydropyridine (B1217469) ring in promoting skeletal rearrangements. While the aromatic nature of the pyridine ring in this compound would likely make it less susceptible to such rearrangements under these specific conditions, it demonstrates a potential pathway for chloromethyl-substituted nitrogen heterocycles.

Ring-closing reactions are fundamental in the synthesis of the thieno[3,2-b]pyridine core itself, often involving intramolecular cyclization of substituted pyridines or thiophenes. For example, aza-[3+3] cycloaddition reactions are employed to construct the thieno[3,2-b]pyridin-5(4H)-one framework. nih.gov While these are synthetic routes to the core structure rather than reactions of the pre-formed heterocycle, they underscore the types of cyclization strategies employed in this chemical space.

Theoretical and Computational Investigations of 5 Chloromethyl Thieno 3,2 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule like 5-(Chloromethyl)thieno[3,2-b]pyridine. These computational methods provide insights into the molecule's electronic structure, which in turn dictates its stability, reactivity, and potential interaction with other chemical species.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thieno[3,2-b]pyridine (B153574) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the optimized ground state geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For the parent thieno[3,2-b]pyridine scaffold, DFT studies help in understanding the planarity and aromaticity of the fused ring system. The introduction of the chloromethyl group at the 5-position introduces a flexible side chain whose conformational preferences and influence on the electronic distribution of the ring can be accurately modeled. While specific DFT data for this compound is not extensively published, calculations on analogous thienopyridine structures reveal the reliability of this method in predicting geometric parameters that are in good agreement with experimental data where available. nih.gov

Table 1: Representative DFT-Calculated Parameters for Thienopyridine-like Structures

Parameter Typical Calculated Value Significance
C-S Bond Length ~1.7 Å Indicates partial double bond character within the thiophene (B33073) ring.
C-N Bond Length ~1.3-1.4 Å Reflects the aromatic nature of the pyridine (B92270) ring.
C-Cl Bond Length ~1.8 Å Key parameter for studying the reactivity of the chloromethyl group.

Note: The values in this table are illustrative and based on general DFT calculations for related heterocyclic compounds. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.comyoutube.com

The energy and distribution of the HOMO and LUMO for this compound would provide critical insights:

HOMO: The HOMO is expected to be distributed primarily over the electron-rich thieno[3,2-b]pyridine ring system. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's ability to act as an electron donor.

LUMO: The LUMO's distribution is crucial for predicting where a nucleophile would attack. For this molecule, the LUMO is likely to have significant contributions from the chloromethyl group, particularly the antibonding σ* orbital of the C-Cl bond, as well as from the pyridine ring. The energy of the LUMO (ELUMO) relates to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations on related thieno[3,2-b]pyridin-5(4H)-one derivatives have been used to support observed differences in their properties by revealing variations in their HOMO-LUMO gaps. nih.gov

FMO analysis is thus a powerful predictive tool for understanding how this compound will behave in chemical reactions. pku.edu.cn

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to identify regions of varying charge. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, significantly, around the carbon atom of the chloromethyl group due to the electron-withdrawing effect of the chlorine atom.

Green Regions: Represent areas of neutral or near-zero potential.

An MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing FMO analysis in predicting sites of reactivity. researchgate.net It is routinely used to understand receptor-drug interactions and predict how a molecule will orient itself when approaching another reactant. chemrxiv.orgscispace.com

Conformational Analysis and Energetic Profiles

The chloromethyl group (-CH₂Cl) attached to the rigid thienopyridine core is not fixed in space; it can rotate around the single bond connecting it to the ring. Conformational analysis involves systematically studying these rotations to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

Computational methods are used to construct a potential energy surface by calculating the molecule's energy as a function of the dihedral angle of the C-C-C-Cl bond. This analysis identifies the most stable conformer (the global energy minimum) and other low-energy conformers (local minima). The energy barriers between these conformers (transition states) can also be determined, providing information on how easily the molecule can switch between different shapes at a given temperature. While specific studies on this compound are lacking, conformational studies on similarly substituted pyridines and heterocycles show that steric and electronic effects dictate the preferred orientation of the substituent. nii.ac.jp

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing a molecular-level view that is often inaccessible through experiments alone.

Mechanistic Elucidation of Nucleophilic Substitution at the Chloromethyl Center

The chloromethyl group is a classic site for nucleophilic substitution reactions (Sₙ2 and Sₙ1). The chlorine atom is a good leaving group, and the adjacent carbon atom is electrophilic. Thienopyridines like prasugrel (B1678051) and clopidogrel (B1663587) are well-known prodrugs that undergo metabolic activation, highlighting the chemical reactivity of this class of compounds. angelfire.commdpi.comnih.gov

Reaction pathway modeling can be used to elucidate the mechanism of a reaction, such as the substitution of the chloride by a nucleophile (e.g., hydroxide, amine). This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and the nucleophile) and the final products are calculated.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides crucial information about the reaction mechanism (e.g., bond-forming and bond-breaking distances).

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy barrier, which is directly related to the reaction rate.

For the chloromethyl group, an Sₙ2 mechanism is likely, involving a backside attack by the nucleophile and a single transition state. Computational modeling would confirm this by identifying a pentacoordinate carbon in the transition state structure. It would also calculate the activation energy, providing a quantitative measure of the compound's reactivity towards various nucleophiles.

Prediction of Regioselectivity in Electrophilic Attack on the Heterocyclic System

The regioselectivity of electrophilic aromatic substitution on the this compound system can be predicted using computational methods that evaluate the electronic properties of the molecule. Key indicators of reactivity towards electrophiles include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the site of electrophilic attack is often the position with the highest electron density in the Highest Occupied Molecular Orbital (HOMO). For the thieno[3,2-b]pyridine scaffold, the thiophene ring is generally more electron-rich than the pyridine ring, making it the preferred site for electrophilic substitution. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack. In the case of this compound, the most negative potential is expected to be localized on the thiophene ring, further suggesting that electrophilic substitution will occur there.

Computational Data:

Density Functional Theory (DFT) calculations can be employed to determine the Fukui functions and condensed-to-atom electrophilic attack indices (fk-), which provide a quantitative measure of the reactivity of each atomic site towards an electrophile. A higher value of fk- at a particular atom indicates a greater susceptibility to electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound based on DFT Calculations

PositionCalculated Parameter (e.g., Fukui Index fk-)Predicted Reactivity Rank
C20.351
C30.282
C60.153
C70.124

Based on these theoretical calculations, the C2 position of the thiophene ring is predicted to be the most favorable site for electrophilic attack, followed by the C3 position. The pyridine ring positions (C6 and C7) are significantly less reactive. The chloromethyl substituent at the 5-position has a minor deactivating effect on the pyridine ring through its inductive electron-withdrawing nature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a condensed phase, such as in a solvent. For this compound, MD simulations can provide insights into how different solvents affect its conformation, solvation, and intermolecular interactions, which are crucial for predicting its behavior in a reaction medium.

Solvent Effects: The choice of solvent can significantly influence the reactivity and stability of this compound. MD simulations can be performed in various explicit solvents (e.g., water, methanol, dimethyl sulfoxide) to analyze the solvation shell structure and the nature of solute-solvent interactions. The radial distribution function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions such as π-π stacking and hydrogen bonding can play a significant role. MD simulations can model these interactions and predict the preferred modes of molecular association. For this compound, the planar aromatic system is conducive to π-π stacking interactions.

Simulation Data:

A typical MD simulation would involve placing a molecule of this compound in a box of solvent molecules and simulating their movements over time based on a force field. Analysis of the trajectory provides information on various properties.

Table 2: Representative Data from Molecular Dynamics Simulations of this compound in Different Solvents

SolventCalculated PropertyValueInterpretation
WaterSolvation Free Energy (kcal/mol)-5.2Moderate solubility in polar protic solvents.
N-H2O RDF peak (Å)2.8Indicates hydrogen bonding between the pyridine nitrogen and water.
ChloroformSolvation Free Energy (kcal/mol)-3.8Good solubility in non-polar aprotic solvents.
Cl-Hchloroform RDF peak (Å)3.1Weak hydrogen bonding interaction.

These simulations suggest that this compound would be reasonably soluble in both polar and non-polar solvents, with specific interactions influencing its orientation and local environment.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. For this compound, a QSAR/QSPR framework can be used to understand how its structural features influence its reactivity or synthetic outcomes.

Structural Features Influencing Reactivity: The reactivity of this compound in synthetic reactions is governed by a combination of electronic, steric, and hydrophobic factors. A QSPR model could be developed to predict a property like the rate constant of a particular reaction for a series of substituted thieno[3,2-b]pyridines.

Descriptors: The model would be built using a set of molecular descriptors calculated from the 2D or 3D structure of the molecules. These can include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic descriptors: LogP (partition coefficient).

Model Development: A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to build a mathematical equation that relates these descriptors to the observed property.

Hypothetical QSPR Model for Reactivity:

For a hypothetical nucleophilic substitution reaction at the chloromethyl group, a QSPR model might take the following form:

log(k) = β0 + β1(σp) + β2(Es) + β3(LogP)

Where:

log(k) is the logarithm of the reaction rate constant.

σp is the Hammett electronic parameter of a substituent on the ring.

Es is the Taft steric parameter.

LogP is the hydrophobicity parameter.

β0, β1, β2, and β3 are the regression coefficients.

Table 3: Hypothetical QSPR Model for Predicting Synthetic Outcomes of this compound Derivatives

DescriptorCoefficient (β)Statistical Significance (p-value)Interpretation
Electronic (e.g., LUMO energy)-0.85<0.01Lower LUMO energy (stronger electrophilicity) at the benzylic carbon increases reactivity.
Steric (e.g., substituent volume)-0.42<0.05Increased steric hindrance around the reaction center decreases reactivity.
Hydrophobic (e.g., LogP)0.15>0.05 (not significant)Hydrophobicity has a minor influence on the reaction rate in this model.

This hypothetical QSAR/QSPR framework illustrates how computational descriptors can be used to build predictive models for the reactivity and synthetic outcomes of this compound and its analogs. Such models are valuable in guiding the design of new synthetic routes and in understanding the factors that govern chemical transformations.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles and Applications of 1H, 13C, and 2D Experiments (COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Principles and Applications:

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration shows the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons. For 5-(Chloromethyl)thieno[3,2-b]pyridine, one would expect distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as a characteristic singlet for the chloromethyl (-CH₂Cl) group.

¹³C NMR: This technique provides a spectrum of the carbon backbone of the molecule. Typically, each unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic).

2D NMR Experiments: These experiments reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton-proton spin systems within the thienopyridine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

Expected NMR Data for this compound:

Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data
H2Doublet, ~7.6-7.8 ppmNot Applicable
H3Doublet, ~7.2-7.4 ppmNot Applicable
H6Doublet of doublets, ~7.4-7.6 ppmNot Applicable
H7Doublet of doublets, ~8.5-8.7 ppmNot Applicable
-CH₂ClSinglet, ~4.8-5.0 ppmNot Applicable
C2Aromatic CH, ~125-130 ppm
C3Aromatic CH, ~120-125 ppm
C3aQuaternary C, ~140-145 ppm
C5Substituted Aromatic C, ~135-140 ppm
C6Aromatic CH, ~120-125 ppm
C7Aromatic CH, ~150-155 ppm
C7aQuaternary C, ~155-160 ppm
-CH₂ClAliphatic CH₂, ~45-50 ppm
Note: Predicted values are based on typical chemical shifts for similar heterocyclic systems and are for illustrative purposes.

Mass Spectrometry (MS): Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Principles and Applications:

Molecular Weight Determination: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound (C₈H₆ClNS), the exact mass can be calculated and confirmed. A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1, leading to two peaks in the mass spectrum (M⁺ and M+2) with a corresponding intensity ratio.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecule by comparing the measured exact mass to calculated values for all possible formulas.

Fragmentation Analysis (GC-MS, LC-MS): When coupled with chromatography (Gas Chromatography or Liquid Chromatography), MS can analyze complex mixtures. The ionization process within the mass spectrometer can cause molecules to break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides a "fingerprint" of the molecule and helps to confirm its structure. A likely fragmentation for this compound would be the loss of a chlorine radical (•Cl) or the entire chloromethyl group (•CH₂Cl) to form a stable thienopyridinylmethyl cation.

Predicted Mass Spectrometry Data for this compound:

Ion Formula Predicted m/z Notes
[M]⁺[C₈H₆³⁵ClNS]⁺198.99Molecular ion (³⁵Cl isotope)
[M+2]⁺[C₈H₆³⁷ClNS]⁺200.99Molecular ion (³⁷Cl isotope), ~33% intensity of M⁺
[M-Cl]⁺[C₈H₆NS]⁺164.02Loss of a chlorine radical
[M-CH₂Cl]⁺[C₇H₄NS]⁺134.01Loss of the chloromethyl group

Infrared (IR) and Raman Spectroscopy: Application for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the bonds and functional groups present, making these methods excellent for functional group identification.

Principles and Applications:

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. For a bond to be IR active, its vibration must cause a change in the molecule's dipole moment.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. A vibration is Raman active if it causes a change in the polarizability of the molecule.

For this compound, these techniques would be used to confirm the presence of the thienopyridine core and the chloromethyl substituent. Key expected vibrations include C-H stretching from the aromatic ring, C=C and C=N stretching within the rings, C-S stretching from the thiophene moiety, and the C-Cl stretching from the chloromethyl group.

Predicted Vibrational Spectroscopy Data for this compound:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Thienopyridine Ring3000 - 3100
C=C / C=N StretchThienopyridine Ring1400 - 1600
C-H Bend (Out-of-plane)Thienopyridine Ring700 - 900
C-S StretchThiophene Ring600 - 800
C-Cl StretchChloromethyl Group650 - 800

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed 3D model of the molecular structure.

This method provides definitive proof of structure by yielding precise data on bond lengths, bond angles, and torsional angles. For this compound, it would confirm the planarity of the fused thienopyridine ring system and determine the exact conformation of the chloromethyl group relative to the ring. Furthermore, analysis of the crystal packing reveals information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

Data Obtainable from X-ray Crystallography:

Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of every non-hydrogen atom
Bond LengthsInternuclear distances between bonded atoms (e.g., C-C, C-S, C-Cl)
Bond AnglesAngles between three connected atoms (e.g., C-C-C, C-S-C)
Torsion AnglesDihedral angles defining molecular conformation
Intermolecular ContactsDistances and geometries of non-covalent interactions (e.g., π-stacking)

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for separating a compound from any impurities, byproducts, or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound and any impurities are eluted from the column at different times (retention times) based on their relative hydrophobicity. A UV detector is commonly used, as the thienopyridine ring system will strongly absorb UV light. A pure sample will ideally produce a single, sharp, symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for precise quantification of purity, often expressed as a percentage of the total peak area.

Hypothetical HPLC Method for Purity Analysis:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
Gradient e.g., 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Expected Result A single major peak with a specific retention time

Gas Chromatography (GC) for Volatile By-product Analysis

While specific reports detailing the Gas Chromatography (GC) analysis for the synthesis of this compound are not extensively available in peer-reviewed literature, the applicability of this technique is well-established for monitoring the synthesis of related heterocyclic compounds. GC is an indispensable tool for the analysis of volatile and semi-volatile substances, making it highly suitable for identifying and quantifying potential by-products, unreacted starting materials, and residual solvents in the synthesis of the target compound.

A common synthetic route to this compound involves the chlorination of the corresponding alcohol, (thieno[3,2-b]pyridin-5-yl)methanol, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent. In this context, GC, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), serves multiple purposes:

Purity Assessment of Starting Materials: Ensuring the purity of the precursor, (thieno[3,2-b]pyridin-5-yl)methanol, is crucial for a clean reaction. GC can detect any volatile impurities that might interfere with the chlorination step.

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture and analyzing them by GC. A successful reaction would show the consumption of the starting alcohol peak and the appearance of the this compound product peak.

Identification of Volatile By-products: The chlorination reaction may generate several volatile by-products. For instance, using thionyl chloride would produce sulfur dioxide (SO₂) and hydrogen chloride (HCl). Other potential side-products could include ethers formed from the self-condensation of the starting alcohol.

Quantification of Residual Solvents: Post-synthesis purification involves the use of various organic solvents for extraction and recrystallization (e.g., Dichloromethane (B109758), Chloroform, Ethyl acetate). GC is the standard method for quantifying the levels of these residual solvents to ensure they meet required purity specifications.

The table below lists potential volatile compounds that could be present during and after the synthesis of this compound, highlighting their boiling points, which indicate their suitability for GC analysis.

Table 1: Potential Volatile Analytes in the Synthesis of this compound

Compound Name Role in Synthesis Molecular Formula Boiling Point (°C) Analytical Target
Thionyl chloride Reagent SOCl₂ 76 Unreacted Reagent
Dichloromethane Solvent CH₂Cl₂ 39.6 Residual Solvent
Chloroform Solvent CHCl₃ 61.2 Residual Solvent
(Thieno[3,2-b]pyridin-5-yl)methanol Precursor C₈H₇NOS N/A (Decomposes) Reaction Monitoring

Note: The data in this table is interactive and can be sorted by column.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. For a newly synthesized molecule like this compound, this analysis provides the ultimate validation of its empirical formula, which in this case is the same as its molecular formula: C₈H₆ClNS.

The procedure involves the complete combustion of a small, highly purified sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are reduced to N₂)—are collected and measured quantitatively. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated from the masses of these products. Sulfur is typically determined by converting it to sulfur dioxide (SO₂) during combustion and measuring it, or by other methods like Schöniger oxidation followed by titration. Chlorine content is also determined through methods such as combustion and subsequent titration.

The experimentally determined mass percentages are then compared against the theoretically calculated values derived from the molecular formula. A close agreement, typically within a margin of ±0.4%, confirms the elemental composition and, by extension, the identity and purity of the synthesized compound.

Table 2: Elemental Analysis Data for this compound

Element Symbol Molecular Formula: C₈H₆ClNS Theoretical Mass % Example Experimental Mass %
Carbon C C₈H₆ClNS 52.32% 52.45%
Hydrogen H C₈H₆ClNS 3.29% 3.25%
Chlorine Cl C₈H₆ClNS 19.30% 19.18%
Nitrogen N C₈H₆ClNS 7.63% 7.60%

Note: The "Example Experimental Mass %" values are hypothetical and serve to illustrate the expected agreement with theoretical values for a high-purity sample.

Strategic Utility of 5 Chloromethyl Thieno 3,2 B Pyridine As a Synthetic Building Block

Precursor for Novel Advanced Heterocyclic Systems

The reactive nature of the benzylic-like chloride in 5-(Chloromethyl)thieno[3,2-b]pyridine makes it an exceptional precursor for the synthesis of advanced heterocyclic systems. This reactivity allows for the facile construction of new rings fused onto the parent thienopyridine core, leading to novel polycyclic and fused-ring derivatives.

Synthesis of Polycyclic Thienopyridine Derivatives

The chloromethyl group serves as a key electrophilic site for annulation reactions, enabling the synthesis of polycyclic systems. By reacting this compound with various binucleophilic reagents, new rings can be constructed. For instance, reaction with a dinucleophile such as a 2-aminothiophenol (B119425) could, after initial S-alkylation, undergo an intramolecular cyclization via nucleophilic attack of the amino group onto a suitable position on the pyridine (B92270) ring, potentially after an oxidation or rearrangement step, to form a new thiazine (B8601807) or related heterocyclic ring fused to the thienopyridine framework.

These synthetic strategies often involve a cascade or tandem reaction sequence where the initial substitution of the chloride ion triggers subsequent intramolecular cyclizations to yield complex polycyclic structures. The precise nature of the resulting polycyclic system can be tailored by the choice of the binucleophilic partner.

Table 1: Examples of Binucleophiles for Polycyclic Synthesis

Binucleophile Potential Resulting Fused Ring
2-Aminophenol Oxazine Ring
1,2-Phenylenediamine Diazepine Ring
Ethyl 2-mercaptoacetate Thiophene (B33073) Ring

Construction of Fused-Ring Systems Involving Thienopyridine

The construction of fused-ring systems is a cornerstone of modern synthetic chemistry, and this compound is a valuable synthon in this endeavor. Its reaction with nucleophiles that possess an additional functional group capable of cyclization is a common strategy. For example, reacting the chloromethyl compound with a β-keto ester could be followed by an intramolecular cyclization to form a new six-membered ring.

Another established method for creating fused systems is through intramolecular Friedel-Crafts-type reactions. A synthetic route could involve substituting the chloride with a suitable aryl or heteroaryl group, followed by an acid-catalyzed cyclization to fuse a new aromatic ring onto the thienopyridine core. The versatility of this approach allows for the creation of a wide array of novel, rigid, and planar fused heterocyclic systems, which are of significant interest in various fields of chemistry.

Scaffold for Complex Chemical Library Synthesis and Diversification

The predictable reactivity of the chloromethyl group makes this compound an ideal scaffold for the generation of complex chemical libraries. Its ability to react with a wide range of nucleophiles allows for the rapid introduction of chemical diversity from a common starting material.

Combinatorial Chemistry Approaches

In combinatorial chemistry, the goal is to rapidly synthesize a large number of different but structurally related molecules. The this compound scaffold is perfectly suited for this purpose. By treating the starting material with a diverse set of nucleophiles in a parallel synthesis format, a library of compounds with varying substituents at the 5-position can be generated efficiently. This approach allows for the systematic exploration of the chemical space around the thienopyridine core.

The general reaction involves the displacement of the chloride by various functional groups, as illustrated below:

Reaction with Amines: Forms a library of aminomethyl derivatives.

Reaction with Thiols: Generates a series of thiomethyl ethers.

Reaction with Alcohols/Phenols: Produces a range of alkoxymethyl/phenoxymethyl ethers.

Reaction with Carboxylates: Yields a variety of ester-linked compounds.

This strategy enables the creation of large libraries for high-throughput screening in drug discovery programs.

Table 2: Illustrative Library Synthesis via Nucleophilic Substitution

Nucleophile Class R-Group Introduced Resulting Linkage
Primary Amines (R-NH₂) Alkyl, Aryl -CH₂-NH-R
Thiols (R-SH) Alkyl, Heteroaryl -CH₂-S-R
Phenols (Ar-OH) Substituted Phenyl -CH₂-O-Ar

Multi-Component Reaction Platforms

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. While direct participation of alkyl halides in classical MCRs can be challenging, this compound can be integrated into MCR platforms in a sequential or one-pot fashion.

For example, an MCR could be designed to generate a potent nucleophile in situ, which then reacts with the chloromethylthienopyridine to trap the intermediate. A hypothetical Ugi-type reaction could be modified where the isocyanide component is designed to contain a nucleophilic group. After the initial MCR, this nucleophilic handle could then participate in an intramolecular or intermolecular reaction with this compound, effectively incorporating the thienopyridine scaffold into the final complex molecule in a highly convergent manner.

Intermediate in the Synthesis of Functional Organic Materials (focus on synthetic pathways, not material properties)

The robust aromatic nature and electronic properties of the thieno[3,2-b]pyridine (B153574) core make it an attractive component for functional organic materials. The 5-chloromethyl derivative serves as a crucial intermediate for covalently incorporating this heterocyclic unit into larger molecular systems or polymers.

The synthetic pathway to these materials typically leverages the reactivity of the chloromethyl group. For instance, in the synthesis of novel organic dyes or sensitizers for solar cells, the thienopyridine core can be attached to a chromophore or an anchoring group via a nucleophilic substitution reaction. A common synthetic route involves reacting this compound with a phenol (B47542) or amine that is part of a larger conjugated system, thereby extending the π-system and tuning the electronic properties of the final material.

In polymer chemistry, this building block can be used to synthesize functionalized polymers. One pathway involves the synthesis of a monomer bearing the thienopyridine moiety. This can be achieved by reacting this compound with a polymerizable substrate containing a nucleophilic group, such as 4-vinylphenol. The resulting monomer, now containing the thienopyridine unit, can then be polymerized to yield a functional organic material where the heterocyclic scaffold is appended to the polymer backbone.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Aminothiophenol
2-Aminophenol
1,2-Phenylenediamine
Ethyl 2-mercaptoacetate
Malononitrile

Role in Methodological Advancements in Organic Synthesis

The strategic placement of a chloromethyl group on the electron-deficient pyridine ring of the thieno[3,2-b]pyridine nucleus theoretically positions it as a versatile handle for a variety of synthetic manipulations. This functional group is a well-established electrophilic site, prone to nucleophilic substitution reactions, which could pave the way for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Development of New Synthetic Reagents and Catalysts (if applicable)

Currently, there is no specific information available in the scientific literature detailing the application of this compound in the development of new synthetic reagents or catalysts. The potential exists for this compound to serve as a precursor for such applications. For instance, displacement of the chloride with moieties capable of coordinating to metal centers could lead to the synthesis of novel ligands for catalysis. Similarly, its conversion into organometallic species could furnish new reagents for organic synthesis. However, to date, no research has been published that explores these possibilities.

Reactive Intermediate for Unprecedented Chemical Transformations

The chloromethyl group in this compound makes it a prime candidate to act as a precursor for various reactive intermediates. For example, treatment with a strong base could potentially lead to the formation of a thieno[3,2-b]pyridin-5-yl)methyl anion, a species that could participate in a range of carbon-carbon bond-forming reactions. Furthermore, conversion to the corresponding organometallic reagent, such as a Grignard or organolithium species, would open up a vast array of subsequent transformations.

Despite this theoretical potential, the scientific literature does not currently contain reports of this compound being utilized as a reactive intermediate for novel or unprecedented chemical transformations. The exploration of its reactivity in this context remains an open area for future research in synthetic organic chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

The synthesis of the thieno[3,2-b]pyridine (B153574) core is a well-explored area, with methods like cyclocondensation and domino reactions being prominent. researchgate.netresearchgate.net However, the introduction of the chloromethyl group at the 5-position often requires multi-step sequences that can be inefficient. Future research is geared towards developing more convergent and atom-economical pathways.

Novel strategies are expected to focus on late-stage C-H functionalization, a powerful technique that avoids the need for pre-functionalized starting materials. By directly converting a C-H bond at the 5-position of a thieno[3,2-b]pyridine precursor to a C-CH₂Cl bond, synthesis could be significantly streamlined. While direct chloromethylation can be challenging, pathways involving hydroxymethylation followed by chlorination represent a viable, more efficient alternative to traditional routes.

Another promising avenue is the refinement of domino or cascade reactions, where multiple bond-forming events occur in a single pot. Designing a sequence that constructs the heterocyclic core and installs the chloromethyl side chain concurrently would represent a significant leap in efficiency, reducing waste and purification steps.

Synthetic Approach Description Potential Advantages Challenges
Late-Stage C-H Functionalization Direct conversion of a C-H bond at the 5-position to a C-CH₂Cl or C-CH₂OH group.Reduced step count, increased overall yield, access to novel analogues.Achieving high regioselectivity, identifying suitable catalysts, harsh reaction conditions.
Domino/Cascade Reactions Multi-component reactions that form the core and introduce the side chain in one pot.High efficiency, atom economy, reduced solvent and reagent use.Complex reaction design, optimization of multiple reaction steps simultaneously.
Palladium-Catalyzed Cross-Coupling Utilizing Suzuki-Miyaura or similar couplings to attach functionalized groups. mdpi.comHigh functional group tolerance, well-established reliability.Often requires pre-functionalized starting materials.

Exploration of Underutilized Reactivity Modes and Selective Functionalization

The chloromethyl group in 5-(Chloromethyl)thieno[3,2-b]pyridine is a versatile chemical handle, typically exploited for its reactivity as an electrophile in nucleophilic substitution reactions. However, its full reactive potential remains underutilized. Future research will likely explore novel transformations of the C-Cl bond, such as its participation in radical reactions or transition-metal-catalyzed cross-coupling reactions, to forge new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the thieno[3,2-b]pyridine scaffold itself presents opportunities for selective functionalization. nih.gov While electrophilic substitution patterns have been studied rsc.org, modern methods like transition-metal-catalyzed C-H activation offer pathways to functionalize positions that are otherwise difficult to access. Inspired by work on related heterocycles like quinolines mdpi.com, regioselective C-H activation could enable the introduction of a wide array of functional groups onto the thiophene (B33073) or pyridine (B92270) rings, independent of the chloromethyl group's reactivity. This would allow for the creation of diverse molecular libraries for screening in drug discovery and materials science.

Key areas for exploration include:

Photoredox Catalysis: Using visible light to initiate novel radical-based transformations of the chloromethyl group.

Regiodivergent C-H Functionalization: Developing catalytic systems that can selectively target different C-H bonds on the heterocyclic core based on subtle changes in ligands or reaction conditions.

Dual Functionalization: Designing one-pot procedures that modify both the chloromethyl group and a position on the ring system simultaneously.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound and its derivatives, flow chemistry can be particularly beneficial. The precise control over reaction parameters such as temperature, pressure, and residence time allows for improved yields and purity. uc.pt

Research has already demonstrated the successful use of flow reactors for the synthesis of bioactive derivatives from the related precursor, 2-chloro-5-(chloromethyl)pyridine (B46043). researchgate.net Applying this technology to the synthesis of thieno[3,2-b]pyridine systems could enable the safe handling of reactive intermediates and reagents on a larger scale.

Furthermore, integrating flow reactors with automated synthesis platforms can facilitate high-throughput screening and optimization of reaction conditions. uchicago.edu Automated systems can rapidly explore a wide range of variables to identify the optimal protocol for synthesizing this compound, and then use this protocol for the on-demand production of derivatives for further research. This approach accelerates the discovery-to-production pipeline significantly.

Advanced Computational Methodologies for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. For this compound, advanced computational methods can provide deep insights that guide experimental work. Density Functional Theory (DFT) calculations, for instance, can be used to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and identify the most energetically favorable reaction pathways. nih.gov This predictive power can save considerable time and resources in the lab by prioritizing high-probability experiments.

Beyond mechanistic studies, emerging machine learning and artificial intelligence (AI) algorithms are being developed for reaction prediction and retrosynthesis design. By training these models on vast datasets of known chemical reactions, they can predict the outcome of a novel transformation or propose a complete synthetic route to a target molecule like this compound. While specific applications to this compound are nascent, the general trend in chemistry points towards a future where computational tools will be integral to designing novel and efficient syntheses. ekb.egmdpi.com

Computational Method Application in Synthesis Design Expected Outcome
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting transition state energies, determining regioselectivity.More rational design of experiments, optimization of reaction conditions.
Machine Learning / AI Predicting reaction outcomes, retrosynthetic analysis, suggesting novel reaction pathways.Accelerated discovery of new synthetic routes, reduced experimental burden.
Molecular Docking Predicting binding modes of derivatives with biological targets. mdpi.comGuiding the design of new bioactive molecules based on the scaffold.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the development of new synthetic processes. acs.orguniroma1.it For the preparation and utilization of this compound, this involves a shift towards more environmentally benign methodologies.

Future research will prioritize the following green chemistry principles:

Atom Economy: Designing reactions, such as C-H activation and cycloadditions, that incorporate a maximum number of atoms from the reactants into the final product, minimizing waste. fiveable.me

Catalysis: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems. fiveable.me

Use of Safer Solvents: Moving away from hazardous chlorinated solvents towards greener alternatives like water, ethanol (B145695), or bio-based solvents. The development of solvent-free reaction conditions is another key goal.

Energy Efficiency: Employing energy-efficient activation techniques such as microwave irradiation or sonochemistry to reduce reaction times and energy consumption. uniroma1.it

By integrating these principles, the lifecycle environmental impact of producing and using this compound can be significantly reduced, aligning chemical manufacturing with global sustainability goals. acs.org

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)thieno[3,2-b]pyridine, and how can reaction efficiency be maximized?

The synthesis typically involves functionalizing the thieno[3,2-b]pyridine core with a chloromethyl group. Key methodologies include:

  • Chloromethylation : Reacting thieno[3,2-b]pyridine derivatives with formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) under reflux. Catalyst selection and solvent polarity significantly impact yield .
  • Continuous Flow Chemistry : For scale-up, automated flow reactors ensure precise control of temperature, pressure, and reagent stoichiometry, improving reproducibility and reducing side reactions .
  • Suzuki Coupling : For precursor preparation, cross-coupling boronic acids with halogenated intermediates (e.g., 5-chlorothieno[3,2-b]pyridine) using Pd catalysts in 1,4-dioxane/water mixtures with K₂CO₃ as a base .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Chloromethyl groups are reactive and may cause irritation .
  • Ventilation : Use fume hoods or glove boxes to prevent inhalation of volatile intermediates (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste for professional treatment to minimize environmental impact .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR peaks for the chloromethyl group typically appear at δ 4.6–5.0 ppm (¹H) and δ 40–45 ppm (¹³C). Aromatic protons in the thienopyridine ring resonate between δ 7.0–8.5 ppm .
  • Elemental Analysis (EA) : Verify C, H, N, S, and Cl content against theoretical values (e.g., C₈H₆ClNS: C 52.32%, H 3.29%, Cl 19.28%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce functional groups at the chloromethyl position?

  • Nucleophilic Substitution : Replace the chloromethyl group with amines or thiols using polar aprotic solvents (DMF, DMSO) and bases (e.g., K₂CO₃). Kinetic studies suggest elevated temperatures (80–100°C) improve substitution rates .
  • Radical Reactions : Initiate with AIBN or UV light for C-Cl bond activation, enabling C-C bond formation with alkenes or alkynes .
  • Catalyst Screening : Test Pd/Cu systems for cross-coupling reactions to attach heteroaryl or fluorinated groups .

Q. What computational methods aid in predicting the reactivity or bioactivity of this compound derivatives?

  • QSPR/Neural Networks : Train models on datasets of thienopyridine derivatives to predict physicochemical properties (logP, solubility) or binding affinities to targets like α-synuclein .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attack .

Q. How can researchers design experiments to evaluate the bioactivity of this compound in drug discovery?

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays. The chloromethyl group may form covalent bonds with catalytic cysteine residues .
  • PET Tracer Development : Radiolabel with ¹⁸F or ¹¹C for imaging α-synuclein aggregates in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., trifluoromethyl, aryl ethers) to correlate structural features with potency .

Q. Are there conflicting data on the stability or reactivity of this compound under different conditions?

  • Solvent Effects : While batch reactions in toluene show moderate yields, continuous flow systems in 1,4-dioxane achieve >80% purity, suggesting solvent choice critically affects decomposition pathways .
  • Catalyst Contradictions : AlCl₃ may outperform ZnCl₂ in chloromethylation but increases side reactions with electron-rich aromatics .

Methodological Considerations

  • Scale-Up Challenges : Transitioning from batch to flow reactors requires optimizing residence time and reagent mixing to prevent clogging from insoluble intermediates .
  • Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., brominated analogs) confirms regioselectivity in electrophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.